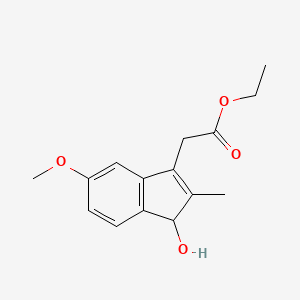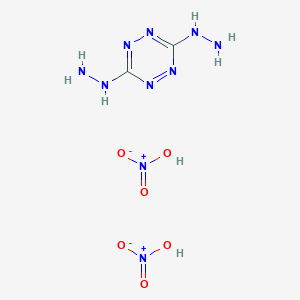
(6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine;nitric acid is a compound that features a tetrazine ring substituted with hydrazine groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine typically involves the reaction of substituted nitriles with hydrazine in the presence of dichloromethane (DCM) and ethanol (EtOH). This reaction is often followed by oxidation using sodium nitrite (NaNO2) in acetic acid . The reaction conditions are carefully controlled to ensure the formation of the desired tetrazine ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted and solid-phase synthesis techniques can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium nitrite in acetic acid.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: The hydrazine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium nitrite, acetic acid, hydrazine, and various electrophiles. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted tetrazine compounds .
Applications De Recherche Scientifique
(6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of (6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine involves its interaction with molecular targets and pathways in biological systems. The compound can form reactive intermediates that interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the particular application and the derivatives of the compound being used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dihydrazinyl-1,2,4,5-tetrazine: Similar structure with two hydrazine groups attached to the tetrazine ring.
1,2,4,5-Tetrazine-3,6-dione,1,2-dihydro-,dihydrazone: Another tetrazine derivative with different substituents.
Uniqueness
(6-Hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine is unique due to its specific substitution pattern and high nitrogen content, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form reactive intermediates makes it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
254879-84-0 |
|---|---|
Formule moléculaire |
C2H8N10O6 |
Poids moléculaire |
268.15 g/mol |
Nom IUPAC |
(6-hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine;nitric acid |
InChI |
InChI=1S/C2H6N8.2HNO3/c3-5-1-7-9-2(6-4)10-8-1;2*2-1(3)4/h3-4H2,(H,5,7,8)(H,6,9,10);2*(H,2,3,4) |
Clé InChI |
KYFCBHJSGKBNQU-UHFFFAOYSA-N |
SMILES canonique |
C1(=NN=C(N=N1)NN)NN.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide](/img/structure/B14255241.png)
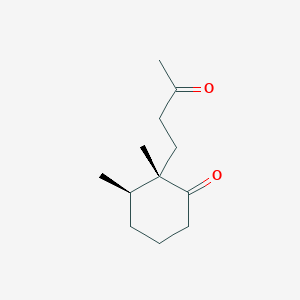
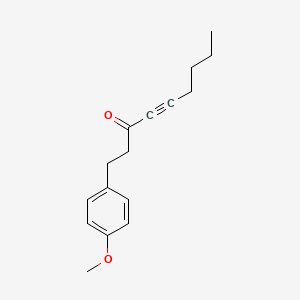
![Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]-](/img/structure/B14255260.png)
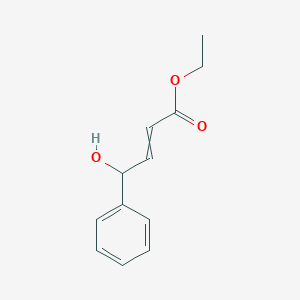
![4-[(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14255269.png)
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14255278.png)

![4-[(Undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14255290.png)


![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14255303.png)
